1-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide
Description
1-(2-Chlorophenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core substituted with a 2-chlorophenyl group and two heteroaromatic moieties: pyridin-2-ylmethyl and thiophen-3-ylmethyl. Sulfonamides are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S2/c19-18-7-2-1-5-16(18)14-25(22,23)21(11-15-8-10-24-13-15)12-17-6-3-4-9-20-17/h1-10,13H,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPNJOFLBNRREU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)N(CC2=CSC=C2)CC3=CC=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide, with the CAS number 1235043-22-7, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a chlorophenyl group, a pyridine moiety, and a thiophene unit, which may contribute to its pharmacological properties.
- Molecular Formula : C18H17ClN2O2S2
- Molecular Weight : 392.9 g/mol
- IUPAC Name : this compound
Structure
The structural formula of the compound can be represented as follows:
Biological Activity
The biological activity of this compound has been explored in various studies, indicating potential applications in multiple therapeutic areas. Below are some highlighted activities:
Anticancer Activity
Recent research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
Enzyme Inhibition
Studies have reported that this compound may act as an inhibitor of specific enzymes involved in cancer metabolism and progression. The sulfonamide group is known for its ability to interact with active sites of enzymes, potentially leading to the inhibition of target pathways.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of sulfonamide derivatives. The results indicated that compounds with a similar scaffold to this compound demonstrated IC50 values in the low micromolar range against human cancer cell lines (e.g., A549 lung cancer cells).
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.0 | A549 |
| Compound B | 8.5 | MCF7 |
| Target Compound | 4.5 | A549 |
Study 2: Enzyme Inhibition Assay
In another investigation, the compound was tested for its ability to inhibit carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. The results showed a promising inhibition profile with an IC50 value of 10 µM.
| Enzyme | IC50 (µM) |
|---|---|
| Carbonic Anhydrase | 10 |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 1-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide. For instance, heterocyclic compounds have shown promising results against various cancer cell lines. A review indicated that certain derivatives exhibited GI50 values ranging from 0.49 to 48.0 µM against the National Cancer Institute's 60 human cancer cell lines panel, demonstrating their potential in cancer therapy .
Case Study: Inhibitory Effects on Cancer Cell Lines
A specific derivative demonstrated an IC50 of 25 nM against the NUGC gastric cancer cell line, indicating strong antiproliferative activity. Toxicological assessments revealed that this compound was approximately 400-fold less toxic to normal fibroblast cells compared to cancer cells, suggesting a favorable therapeutic index .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes critical in disease processes. For example, studies on similar sulfonamide derivatives have shown their effectiveness as inhibitors of tyrosine kinase receptors, which are essential targets in cancer treatment due to their role in cell signaling pathways .
Drug Design and Development
The structural characteristics of this compound make it a suitable candidate for drug design. The compound's ability to interact with biological targets can be optimized through structure–activity relationship (SAR) studies. Recent advancements in synthetic methodologies, such as multi-component reactions (MCR), have facilitated the rapid generation of diverse libraries of derivatives based on this scaffold, enhancing the potential for discovering novel therapeutic agents .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Functional Group Impact
The compound’s structural uniqueness arises from its trifunctional substitution pattern. Below is a comparative analysis with analogous sulfonamide derivatives:
Key Observations :
- Electron-Withdrawing Groups : The 2-chlorophenyl group in the target compound may enhance electrophilic reactivity compared to the trifluoromethyl group in the third compound, which offers metabolic stability .
- Heteroaromatic Diversity : The dual heteroaromatic substituents (pyridine and thiophene) in the target compound contrast with the ferrocene-based substituent in compound 37, which introduces redox activity but complicates synthetic scalability .
- Stereochemical Complexity : Compound 37’s bicyclic framework highlights the role of conformational rigidity in modulating biological activity, a feature absent in the target compound .
Crystallographic and Database Insights
The Cambridge Structural Database (CSD) (containing over 250,000 structures) and tools like Mercury CSD 2.0 are critical for comparing packing patterns and intermolecular interactions . For example:
- The target compound’s thiophen-3-ylmethyl group may engage in sulfur-mediated hydrogen bonding, unlike the thiophen-2-yl substituent in compound 37, which favors π-π stacking .
- SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining such structures, though their limitations in handling high-throughput data have prompted complementary tools like Mercury .
Research Findings and Hypotheses
Synthetic Challenges : The dual N-alkylation (pyridin-2-ylmethyl and thiophen-3-ylmethyl) may require optimized reaction conditions to avoid byproducts, contrasting with simpler N,N-dimethyl analogs .
Database-Driven Design : Mining the CSD could reveal preferred conformations of similar sulfonamides, guiding structure-activity relationship (SAR) studies .
Q & A
Q. Basic
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation of a saturated DCM/hexane solution. Use SHELXL for refinement, ensuring R-factor < 0.05 and validation with the Cambridge Structural Database (CSD) for bond-length/angle comparisons .
- Complementary techniques : Pair SCXRD with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to assess conformational stability .
What pharmacological targets are plausible for this sulfonamide derivative, and how can binding affinity be assessed?
Q. Advanced
- Target hypothesis : Structural analogs (e.g., COX-2 inhibitors with pyridyl/thiophene motifs) suggest potential cyclooxygenase or kinase targets .
- Assays :
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Q. Advanced
- Modify substituents : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to assess effects on potency .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (sulfonamide oxygen) and hydrophobic regions (thiophene ring) .
- In vivo validation : Test lead analogs in murine inflammation models (e.g., carrageenan-induced paw edema) with dose-ranging (1–50 mg/kg, oral) .
What crystallographic challenges arise during refinement, and how can they be mitigated?
Q. Advanced
- Disordered moieties : The thiophen-3-ylmethyl group may exhibit rotational disorder. Use PART instructions in SHELXL to model split positions and apply ISOR restraints .
- Twinning : If twinning is detected (Hooft y > 0.3), apply a TWIN matrix (e.g., -1 0 0 / 0 -1 0 / 0 0 -1) and refine with HKLF5 data .
Which analytical methods are most effective for characterizing degradation products under stress conditions?
Q. Basic
- Forced degradation : Expose the compound to 0.1 M HCl (70°C, 24 hr) and 3% HO (room temperature, 48 hr).
- LC-MS/MS : Use a Q-TOF instrument to identify hydrolyzed sulfonamide (m/z 315.08) or oxidized thiophene (m/z +16) products .
How can thermodynamic stability and polymorphic transitions be evaluated?
Q. Advanced
- Differential scanning calorimetry (DSC) : Heat at 10°C/min to detect melting points and polymorphic transitions (e.g., endotherm at 180–190°C).
- Hot-stage microscopy : Correlate thermal events with crystal habit changes (e.g., needle → plate transitions) .
How should conflicting biological activity data between in vitro and in vivo studies be resolved?
Q. Advanced
- Pharmacokinetic profiling : Measure plasma concentration (LC-MS/MS) after oral administration to assess bioavailability (<20% may explain in vivo inactivity).
- Metabolite identification : Incubate with liver microsomes to detect inactive N-dealkylated metabolites .
What computational strategies are recommended for docking studies with this compound?
Q. Advanced
- Protein preparation : Retrieve COX-2 (PDB: 3LN1), remove ligands, add hydrogens, and optimize H-bond networks in MOE.
- Docking : Use AutoDock Vina with a 20 Å grid centered on the active site. Validate poses by comparing with co-crystallized inhibitors (RMSD < 2.0 Å) .
What strategies address regioselectivity challenges during N-alkylation steps?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
